Chemical Structure and Properties of 2-(4-Chlorophenyl)butanoic Acid
Chemical Structure and Properties of 2-(4-Chlorophenyl)butanoic Acid
Executive Summary
2-(4-Chlorophenyl)butanoic acid (CAS: 20629-35-0) represents a critical scaffold in medicinal chemistry, serving as both a lipophilic analog of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile chiral building block.[1] Unlike its propionic acid counterparts (e.g., Ibuprofen), the butanoic acid backbone introduces increased steric bulk and lipophilicity at the
This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical architecture, validated synthetic protocols, analytical characterization, and pharmaceutical relevance. It is designed for researchers requiring high-fidelity data for drug design, metabolic stability studies, or asymmetric synthesis benchmarking.[2]
Part 1: Molecular Architecture & Physiochemical Properties[1]
Structural Analysis
The molecule consists of a butyric acid backbone substituted at the
-
Lipophilic Enhancement: The chlorine atom at the para-position exerts a dual effect: it withdraws electrons via induction (
-effect) while donating electron density via resonance ( -effect), ultimately deactivating the ring toward electrophilic aromatic substitution but significantly increasing lipophilicity compared to the unsubstituted phenyl analog.[1][2] -
Metabolic Blockade: The C4-chlorine substituent effectively blocks para-hydroxylation, a primary metabolic clearance pathway for phenyl-bearing drugs (mediated by CYP450 isoforms), thereby potentially extending the molecule's half-life in vivo.[1][2]
Physiochemical Data Table[2]
| Property | Value / Description | Relevance |
| IUPAC Name | 2-(4-Chlorophenyl)butanoic acid | Official nomenclature |
| CAS Number | 20629-35-0 | Registry identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 198.65 g/mol | Mass spectrometry calibration |
| pKa (Predicted) | 4.21 ± 0.10 | Ionization state at physiological pH (7.[1][2][3]4) |
| LogP (Octanol/Water) | ~2.9 - 3.1 | High membrane permeability prediction |
| Melting Point | 83–85 °C | Solid-state characterization |
| Chiral Center | C2 ( | Requires enantioselective analysis |
Structure-Property Relationship (Graphviz)[1]
Figure 1: Structure-Activity Relationship (SAR) map illustrating how specific functional groups influence the pharmacokinetic properties of the molecule.[1]
Part 2: Synthetic Methodology
The synthesis of 2-(4-chlorophenyl)butanoic acid typically proceeds via the
Reaction Logic
-
Substrate: Ethyl 4-chlorophenylacetate.[2]
-
Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is used to generate the enolate.[2] LDA is preferred for kinetic control at low temperatures (-78°C) to minimize self-condensation.[1]
-
Electrophile: Ethyl iodide (EtI) introduces the ethyl chain.[2]
-
Hydrolysis: Basic hydrolysis (LiOH or NaOH) converts the ester to the free acid.[2]
Validated Protocol: -Alkylation Route
Safety Note: This protocol involves pyrophoric bases and alkylating agents.[2] Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood.
Step 1: Enolate Formation & Alkylation [1][2]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.
-
Reagent Prep: Add Ethyl 4-chlorophenylacetate (10.0 mmol, 1.0 eq) to anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Slowly add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. The solution typically turns yellow/orange, indicating enolate formation. Stir for 30 minutes at -78°C.
-
Alkylation: Add Ethyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.[2]
-
Quench: Quench with saturated aqueous
(20 mL). Extract with Diethyl Ether (3 x 30 mL). Dry organic layers over and concentrate in vacuo.
Step 2: Hydrolysis
-
Dissolution: Dissolve the crude alkylated ester in a mixture of THF:MeOH:Water (3:1:1, 50 mL).
-
Saponification: Add LiOH·H2O (3.0 eq).[2] Stir vigorously at room temperature for 12 hours.
-
Workup: Acidify the reaction mixture to pH ~2 using 1M HCl. A white precipitate (the product) should form.[2]
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to yield pure 2-(4-chlorophenyl)butanoic acid.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from the phenylacetate precursor to the final carboxylic acid.
Part 3: Analytical Characterization[1]
Trustworthy identification relies on orthogonal analytical methods.[2] The following parameters are expected for the purified compound.
Spectroscopic Profile[2]
-
H NMR (400 MHz,
): -
IR Spectroscopy (ATR):
Chiral HPLC Method (Enantiomeric Purity)
Since the biological activity of 2-arylalkanoic acids often resides in the
-
Mobile Phase: Hexane : Isopropanol (98 :[2] 2) with 0.1% Trifluoroacetic acid (TFA).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm.[2]
-
Expected Result: Baseline separation of
and enantiomers.
Part 4: Pharmaceutical & Research Applications[1][2]
NSAID Pharmacophore Development
2-(4-Chlorophenyl)butanoic acid serves as a "stripped-down" model for the Profen class of drugs.[1][2]
-
Mechanism: Structurally, it mimics the arachidonic acid transition state in the Cyclooxygenase (COX) active site. The 4-chloro group enhances hydrophobic interaction within the enzyme channel.[1]
-
Research Use: It is frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to determine the steric limits of the COX binding pocket.[1][2] The ethyl group (butanoic acid) is bulkier than the methyl group (propionic acid/Ibuprofen), often resulting in altered COX-1 vs. COX-2 selectivity.[1]
Metabolic Stability Probe
In drug metabolism studies, this molecule is used to demonstrate the "Chloro-blocking effect." [2]
-
Concept: The unsubstituted analog, 2-phenylbutanoic acid, is rapidly metabolized via para-hydroxylation.[1][2]
-
Application: Researchers use the 4-chloro derivative to shunt metabolism towards alternative pathways (e.g., glucuronidation of the carboxylic acid or
-oxidation of the ethyl chain), thereby validating metabolic soft-spot identification algorithms.[1]
Intermediate for Indobufen Synthesis
While Indobufen (an antiplatelet agent) possesses a complex nitrogenous substituent, 2-(4-chlorophenyl)butanoic acid is chemically related to the intermediates used to construct the Indobufen core.[1] It serves as a reference standard for impurity profiling in the synthesis of 2-arylbutanoic acid derivatives.[1][2]
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 151146, 2-(4-Chlorophenyl)butanoic acid.[1] Retrieved from [Link]
-
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis.[2] Wiley-VCH.[1][2] (Context: General methodology for asymmetric alkylation of aryl acetic acids).
-
Lombardino, J. G. (1985).[2] Nonsteroidal Antiinflammatory Drugs.[2] Wiley-Interscience.[1][2] (Context: SAR of 2-arylalkanoic acids and the role of alpha-substitution).
